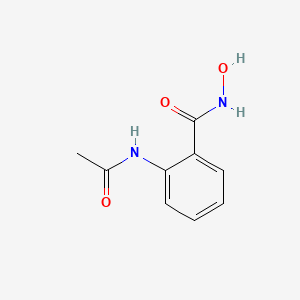![molecular formula C15H12N2O3 B14299073 {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid CAS No. 114216-38-5](/img/structure/B14299073.png)
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is an organic compound that features both isocyanate and carbamic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid typically involves the reaction of 4-isocyanatobenzyl chloride with phenylcarbamic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of isocyanate groups, which can be hazardous.
化学反応の分析
Types of Reactions
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and related compounds.
Substitution: Urethanes, ureas, and thiocarbamates, depending on the nucleophile used.
科学的研究の応用
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable products. This reactivity is exploited in various applications, including the formation of polyurethanes and other polymers.
類似化合物との比較
Similar Compounds
- Phenyl isocyanate
- Benzyl isocyanate
- Phenylcarbamic acid
Comparison
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is unique due to the presence of both isocyanate and carbamic acid functional groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups.
特性
CAS番号 |
114216-38-5 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
[4-[(4-isocyanatophenyl)methyl]phenyl]carbamic acid |
InChI |
InChI=1S/C15H12N2O3/c18-10-16-13-5-1-11(2-6-13)9-12-3-7-14(8-4-12)17-15(19)20/h1-8,17H,9H2,(H,19,20) |
InChIキー |
PSZCZRHCUIZTOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


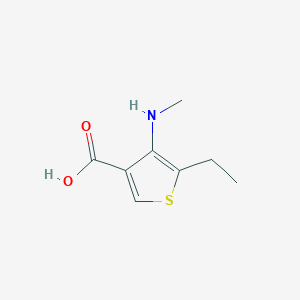
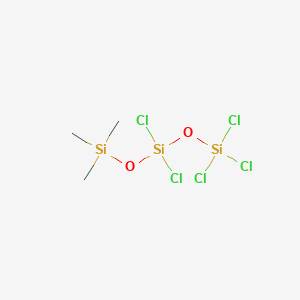
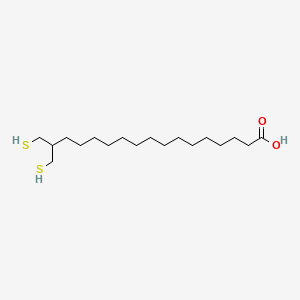
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
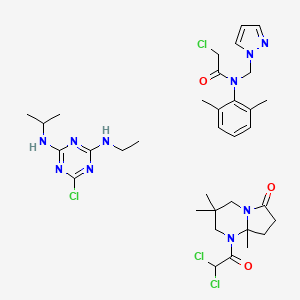
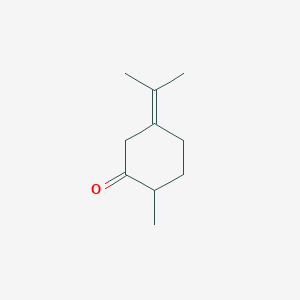
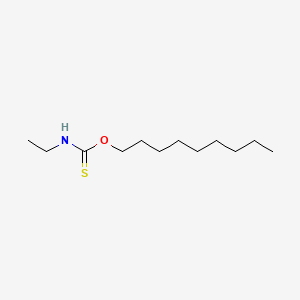
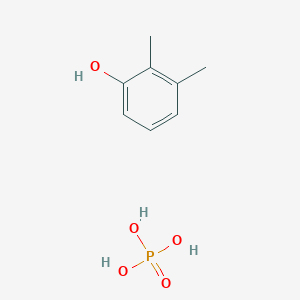

![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)


